5-Cyano-2-methylbenzene-1-sulfonyl chloride
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Overview
Description
5-Cyano-2-methylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H6ClNO2S . It is a derivative of benzene, characterized by the presence of a cyano group (-CN) at the 5th position, a methyl group (-CH3) at the 2nd position, and a sulfonyl chloride group (-SO2Cl) attached to the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-methylbenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution reaction. One common method is the sulfonylation of 5-cyano-2-methylbenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Sulfonylation Reaction:
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation processes using similar reactants and conditions. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group (-SO2Cl) is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The cyano group (-CN) can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group (-CH3) can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild conditions (room temperature to 50°C) to achieve substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether at low temperatures (-78°C to 0°C).
Oxidation: Potassium permanganate (KMnO4) is used in aqueous or alkaline conditions at elevated temperatures (70-90°C).
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Amines: Formed by the reduction of the cyano group.
Carboxylic Acids: Formed by the oxidation of the methyl group.
Scientific Research Applications
Chemistry: 5-Cyano-2-methylbenzene-1-sulfonyl chloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfonamide-based compounds, which are important in medicinal chemistry.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly sulfonamide drugs, which have antibacterial and antifungal properties. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Cyano-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group (-SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles, such as amines or alcohols, it forms sulfonamide or sulfonate ester bonds, respectively. This reactivity is utilized in various chemical and biological applications to modify molecules and create new compounds .
Comparison with Similar Compounds
5-Cyano-2-methylbenzenesulfonamide: Similar structure but with an amide group (-SO2NH2) instead of a sulfonyl chloride group.
5-Cyano-2-methylbenzenesulfonate: Similar structure but with a sulfonate group (-SO3-) instead of a sulfonyl chloride group.
5-Cyano-2-methylbenzenesulfonothioate: Similar structure but with a sulfonothioate group (-SO2S-) instead of a sulfonyl chloride group.
Uniqueness: 5-Cyano-2-methylbenzene-1-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
5-cyano-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-2-3-7(5-10)4-8(6)13(9,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCNLHWRDPSBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372198-49-7 |
Source
|
Record name | 5-cyano-2-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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